2,3-Dimethylphenylthiourea
Overview
Description
2,3-Dimethylphenylthiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S It is a derivative of thiourea, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions
Mechanism of Action
Target of Action
Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission.
Mode of Action
It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . For instance, they can inhibit the activity of G6Pase, an enzyme involved in glucose metabolism .
Biochemical Pathways
The inhibition of these enzymes by (2,3-dimethylphenyl)thiourea can affect several biochemical pathways. For example, the inhibition of G6Pase can impact glucose metabolism, potentially leading to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of thiourea derivatives, including (2,3-dimethylphenyl)thiourea, involve their absorption, distribution, metabolism, and excretion (ADME). One study found that thiourea derivatives exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness . .
Result of Action
The inhibition of target enzymes by (2,3-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For example, the inhibition of G6Pase can lead to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,3-dimethylphenyl)thiourea. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with target enzymes . .
Biochemical Analysis
Biochemical Properties
Thioureas, a class of compounds to which 2,3-Dimethylphenylthiourea belongs, are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the known chemistry of thioureas, it is possible that this compound exerts its effects at the molecular level through oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenylthiourea can be synthesized through the reaction of 2,3-dimethylaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Dissolve 2,3-dimethylaniline in a suitable solvent such as ethanol.
- Add thiocyanate and an acid catalyst, such as hydrochloric acid.
- Heat the reaction mixture under reflux conditions for several hours.
- Cool the mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylphenylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an antitumor and antiviral agent, making it a candidate for drug development.
Industry: It can be used in the production of dyes, elastomers, and other materials.
Comparison with Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
Phenylthiourea: Similar structure but without the methyl substitutions, leading to different reactivity and applications.
N,N’-Dimethylthiourea: Another derivative with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 2,3-Dimethylphenylthiourea is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2,3-dimethylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKXIMDQWHJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398682 | |
Record name | 2,3-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55752-58-4 | |
Record name | 2,3-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure of (2,3-dimethylphenyl)thiourea and how is it typically characterized?
A1: (2,3-dimethylphenyl)thiourea, also known as 1-(2,3-dimethylphenyl)thiourea or 2,3-Dimethylphenylthiourea, features a thiourea group (-CSNH2) attached to a 2,3-dimethylphenyl ring. This structure is confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy. [] The compound exhibits characteristic IR absorption bands corresponding to the various functional groups present. For instance, the presence of the thiourea moiety is indicated by the C=S and N-H stretching vibrations. []
Q2: Why is the study of (2,3-dimethylphenyl)thiourea and its derivatives relevant in coordination chemistry?
A2: (2,3-dimethylphenyl)thiourea and its derivatives, like N-(2-methylphenyl), N’-(2,3-dimethylphenyl)thiourea (H2L1), can act as bidentate ligands. [] This means they can bind to a single central metal atom through two donor atoms, in this case, the sulfur atom of the thiourea group and the nitrogen atom. This ability to form complexes with transition metals like Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II) makes them interesting for investigation in coordination chemistry. []
Q3: How does the conformation of (2,3-dimethylphenyl)thiourea derivatives influence their crystal structure?
A3: Research on similar molecules, such as 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, provides insights. [, ] The conformation of these derivatives, particularly the dihedral angle between the phenyl rings, significantly impacts their crystal packing. For example, in 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, the dihedral angle is 14.88 (4)°, while in 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, it is 50.18 (5)°. [, ] These differences in conformation result in different intermolecular interactions, affecting the overall arrangement of molecules within the crystal lattice.
Q4: What types of intermolecular interactions are commonly observed in crystal structures containing (2,3-dimethylphenyl)thiourea derivatives?
A4: Studies on related compounds highlight the significance of hydrogen bonding. For instance, both 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea exhibit intramolecular N—H⋯O hydrogen bonds, stabilizing their molecular conformations. [, ] Additionally, intermolecular N—H⋯S hydrogen bonds are crucial in forming centrosymmetric dimers in the crystal structures. [, ] These hydrogen bonding patterns contribute to the stability and packing arrangements observed in the solid state.
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